molecular formula C15H16N2O4S B5188656 4-ETHYL-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE

4-ETHYL-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5188656
M. Wt: 320.4 g/mol
InChI Key: VMOUZQOTFRIMDA-UHFFFAOYSA-N
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Description

4-ETHYL-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE: is a sulfonamide compound characterized by its unique chemical structure. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features an ethyl group, a methyl group, and a nitro group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHYL-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Amines: Formed through the reduction of the nitro group.

    Substituted Sulfonamides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound may exhibit similar activity.

    Drug Development: It can be used as a lead compound for the development of new pharmaceuticals.

Industry:

    Polymer Production: The compound can be used in the synthesis of specialty polymers with unique properties.

    Dye Manufacturing: It serves as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ETHYL-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

    4-METHYL-N-(4-NITROPHENYL)BENZENE-1-SULFONAMIDE: Similar structure but lacks the ethyl group.

    4-ETHYL-N-(4-METHYL-2-NITROPHENYL)BENZENE-1-SULFONAMIDE: Similar structure but with the nitro group in a different position.

    4-ETHYL-N-(4-METHYL-3-AMINOPHENYL)BENZENE-1-SULFONAMIDE: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The presence of both ethyl and methyl groups, along with the nitro group, makes 4-ETHYL-N-(4-METHYL-3-NITROPHENYL)BENZENE-1-SULFONAMIDE unique

Properties

IUPAC Name

4-ethyl-N-(4-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-12-5-8-14(9-6-12)22(20,21)16-13-7-4-11(2)15(10-13)17(18)19/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOUZQOTFRIMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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